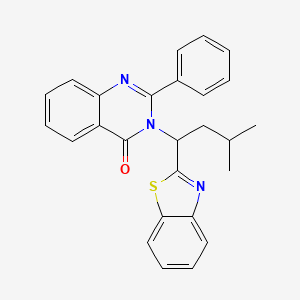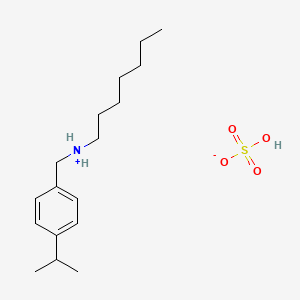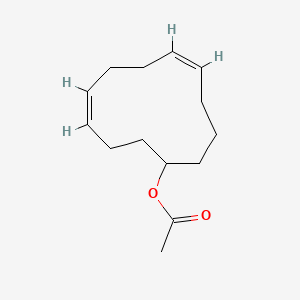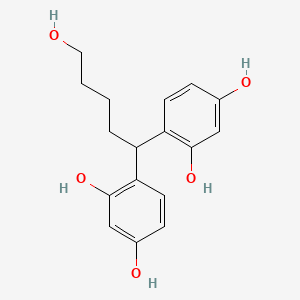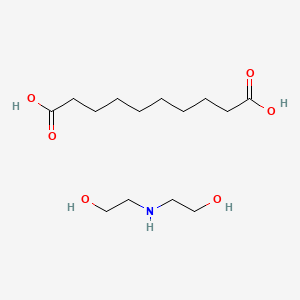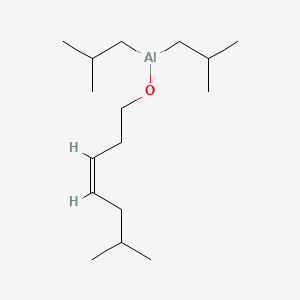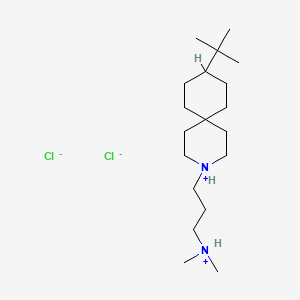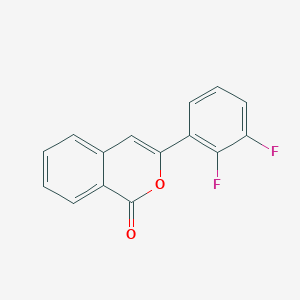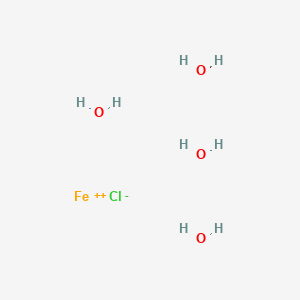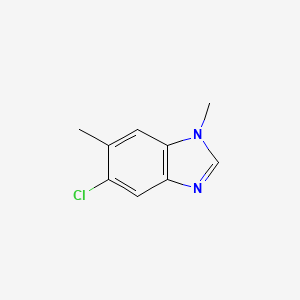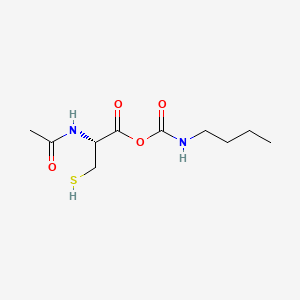
L-Cysteine, N-acetyl-, butylcarbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, N-acetyl-, butylcarbamate (ester) is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an N-acetyl group and a butylcarbamate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-, butylcarbamate (ester) typically involves the protection of the amino group of L-cysteine with an acetyl group, followed by the esterification of the carboxyl group with butylcarbamate. The reaction conditions often include the use of protecting groups, such as tert-butoxycarbonyl (Boc), and reagents like dicyclohexylcarbodiimide (DCC) for the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and purification processes. The use of high-throughput techniques, such as ultra-performance liquid chromatography (UPLC), ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-acetyl-, butylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group of L-cysteine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl and butylcarbamate groups can be substituted under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include disulfides, deacetylated cysteine, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
L-Cysteine, N-acetyl-, butylcarbamate (ester) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a protecting group in peptide synthesis
Biology: It serves as a precursor for the synthesis of glutathione, a crucial antioxidant in cellular defense mechanisms
Medicine: It is investigated for its potential therapeutic effects, including its role as an antioxidant and its use in treating acetaminophen overdose
Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-, butylcarbamate (ester) involves its conversion to L-cysteine, which then participates in various biochemical pathways. L-cysteine is a precursor for the synthesis of glutathione, which acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage . The molecular targets include enzymes involved in the synthesis and regulation of glutathione .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent
L-Cysteine: The parent amino acid, involved in protein synthesis and detoxification processes.
N-Acetyl-L-cysteine ethyl ester: A derivative with improved pharmacokinetic properties.
Uniqueness
L-Cysteine, N-acetyl-, butylcarbamate (ester) is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to its parent compounds . The presence of the butylcarbamate ester moiety provides additional functional versatility in chemical synthesis and potential therapeutic applications .
Properties
CAS No. |
71084-39-4 |
|---|---|
Molecular Formula |
C10H18N2O4S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
butylcarbamoyl (2R)-2-acetamido-3-sulfanylpropanoate |
InChI |
InChI=1S/C10H18N2O4S/c1-3-4-5-11-10(15)16-9(14)8(6-17)12-7(2)13/h8,17H,3-6H2,1-2H3,(H,11,15)(H,12,13)/t8-/m0/s1 |
InChI Key |
GPPFVQSUVOVHJD-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCNC(=O)OC(=O)[C@H](CS)NC(=O)C |
Canonical SMILES |
CCCCNC(=O)OC(=O)C(CS)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
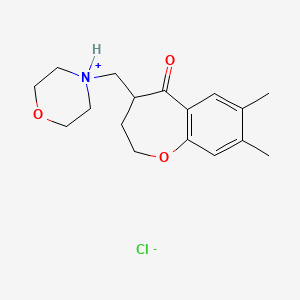
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)
